

# Application Notes and Protocols for Allylation with Allyl p-Toluenesulphonate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Allyl p-toluenesulphonate**

Cat. No.: **B1266245**

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These application notes provide a comprehensive overview and detailed experimental protocols for the use of **allyl p-toluenesulphonate** as an efficient allylating agent for a variety of nucleophiles. This versatile reagent is particularly useful in the synthesis of complex organic molecules and pharmaceutical intermediates.

## Introduction

Allylation is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis. **Allyl p-toluenesulphonate** (allyl tosylate) is a highly effective electrophile for these transformations due to the excellent leaving group ability of the tosylate anion. This reagent can be utilized in both traditional nucleophilic substitution reactions and in transition metal-catalyzed processes, most notably palladium-catalyzed allylic alkylations. These notes detail the synthesis of **allyl p-toluenesulphonate** and its application in the allylation of phenols, anilines, and active methylene compounds.

## Synthesis of Allyl p-Toluenesulphonate

A reliable method for the synthesis of **allyl p-toluenesulphonate** involves the reaction of allyl alcohol with p-toluenesulfonyl chloride in the presence of a base to neutralize the HCl byproduct.[\[1\]](#)[\[2\]](#)

## Experimental Protocol: Synthesis of Allyl p-Toluenesulphonate[1]

- To a solution of allyl alcohol (0.1 mole) in diethyl ether (250 mL), add p-toluenesulfonyl chloride (0.1 mole).
- Cool the mixture to 5°C with stirring in an ice bath.
- Add ground potassium hydroxide (10 g, 0.175 mole) portion-wise to the mixture while maintaining the temperature at 5°C.
- Continue stirring at this temperature for 2 hours.
- After the reaction is complete, filter the mixture to remove the inorganic salts.
- Evaporate the ether using a rotary evaporator to obtain the crude product.
- Purify the colorless liquid by distillation under reduced pressure.

Expected Yield: 81-90%

## O-Allylation of Phenols

The O-allylation of phenols with **allyl p-toluenesulphonate** provides a straightforward route to aryl allyl ethers, which are valuable intermediates, for example, in the Claisen rearrangement. The reaction is typically carried out in the presence of a weak base, such as potassium carbonate, to deprotonate the phenol.

## Experimental Protocol: O-Allylation of Phenol

- To a solution of phenol (10 mmol) in acetone or DMF (50 mL), add potassium carbonate (15 mmol).
- Stir the mixture at room temperature for 15 minutes.
- Add **allyl p-toluenesulphonate** (12 mmol) to the suspension.

- Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC).
- Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.
- Remove the solvent under reduced pressure.
- Dissolve the residue in diethyl ether (50 mL) and wash with 1M NaOH (2 x 20 mL) and brine (20 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel.

## N-Allylation of Anilines

N-allylanilines are important building blocks in organic synthesis and can be readily prepared by the reaction of anilines with **allyl p-toluenesulphonate**. The reaction conditions can be controlled to favor either mono- or di-allylation.

### Experimental Protocol: N-Allylation of Aniline

- In a round-bottom flask, dissolve aniline (10 mmol) in a suitable solvent such as acetonitrile or THF (40 mL).
- Add a base such as potassium carbonate (15 mmol) or triethylamine (15 mmol).
- Add **allyl p-toluenesulphonate** (11 mmol) dropwise to the mixture at room temperature.
- Stir the reaction mixture at room temperature or gentle heating (40-50°C) until the starting material is consumed (monitored by TLC).
- Upon completion, quench the reaction with water (30 mL) and extract the product with ethyl acetate (3 x 30 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography.

## Palladium-Catalyzed Allylation of Active Methylenes Compounds

**Allyl p-toluenesulphonate** is an excellent substrate for palladium-catalyzed allylic alkylation reactions, such as the Tsuji-Trost reaction. This allows for the formation of C-C bonds with soft carbon nucleophiles like malonate esters.

### Experimental Protocol: Palladium-Catalyzed Allylation of Diethyl Malonate

- To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add a palladium catalyst such as  $\text{Pd}(\text{PPh}_3)_4$  (0.025 mmol) or a combination of  $\text{Pd}_2(\text{dba})_3$  (0.0125 mmol) and a phosphine ligand (e.g.,  $\text{PPh}_3$ , 0.05 mmol).
- Add dry, degassed THF (20 mL) to the flask.
- In a separate flask, prepare a solution of diethyl malonate (12 mmol) and a base such as sodium hydride (12 mmol, 60% dispersion in mineral oil) in dry THF (10 mL). Stir this mixture at room temperature for 30 minutes.
- Add the solution of the enolate to the catalyst mixture.
- Add a solution of **allyl p-toluenesulphonate** (10 mmol) in dry THF (10 mL) dropwise to the reaction mixture.
- Stir the reaction at room temperature or heat to 50°C, monitoring by TLC or GC.
- Once the reaction is complete, quench carefully with saturated aqueous ammonium chloride solution.
- Extract the product with diethyl ether (3 x 30 mL).
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

- Purify the product by vacuum distillation or column chromatography.

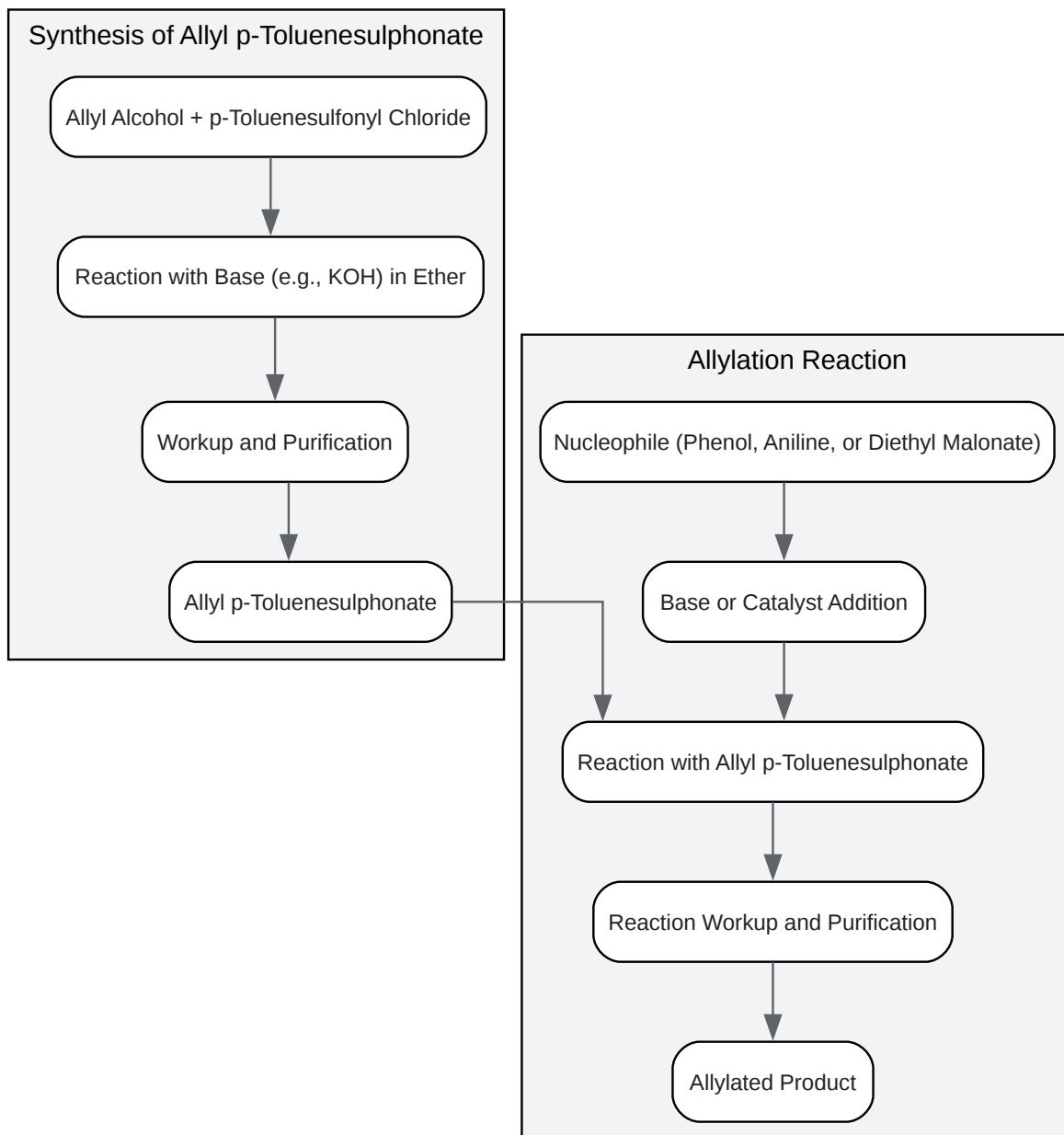
## Quantitative Data Summary

Nucleophile	Product	Catalyst/ Base	Solvent	Temp (°C)	Time (h)	Yield (%)
Phenol	Allyl phenyl ether	K <sub>2</sub> CO <sub>3</sub>	Acetone	60	5	~85
Aniline	N-Allylaniline	K <sub>2</sub> CO <sub>3</sub>	Acetonitrile	40	6	~90
Diethyl Malonate	Diethyl allylmalonate	Pd(PPh <sub>3</sub> ) <sub>4</sub> / NaH	THF	25	4	~95

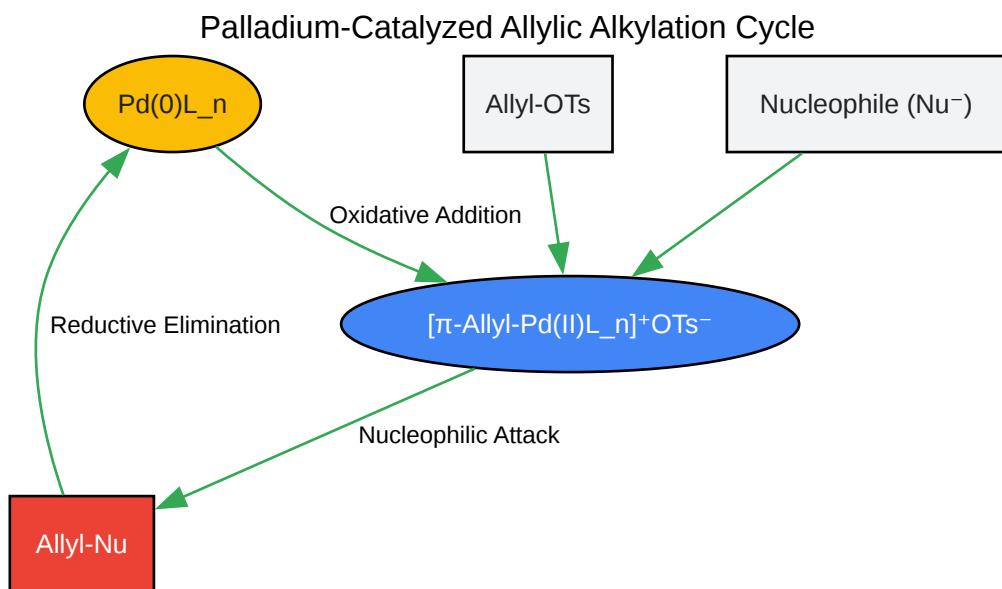
Note: Yields are approximate and can vary based on reaction scale and purity of reagents.

## Visualizations

## General Experimental Workflow for Allylation

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Caption: General experimental workflow for the synthesis and use of **allyl p-toluenesulphonate**.



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Caption: Catalytic cycle for palladium-catalyzed allylation with **allyl p-toluenesulphonate**.

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## References

- 1. US5194651A - Tosylation of alcohols - Google Patents [patents.google.com]
- 2. Toward a method for synthesis of allylic tosylates [morressier.com]
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